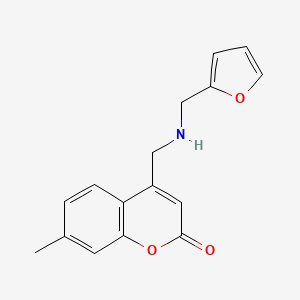

![molecular formula C5H8N4O B2702934 5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 2377035-39-5](/img/structure/B2702934.png)

5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a new substituted 5,6,7,8-tetrahydro triazolo pyridine-3 (2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo [2,1-c] [1,2,4]triazol-3-ones .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the addition of triethylamine to a suspension of the compound in dichloromethane, followed by the addition of isocyanates . Another method involves the use of commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of this compound was determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS .Chemical Reactions Analysis

The compound has been used in the creation of a small library of triazolopyrazines with a variety of substituents in position 3 . It has also been involved in reactions concerning contamination with N-nitrosamines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point and boiling point . It is also known to form a protective layer on the steel surface due to its adsorption behavior following Langmuir’s adsorption isotherm .Scientific Research Applications

Synthesis and Structural Analysis

Research highlights the synthesis of various heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, which show significant pharmaceutical importance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves treating specific compounds in dry dichloromethane (DCM) followed by heating with chloroamine T in ethanol to furnish the desired compound. This compound has been characterized using spectroscopic techniques and XRD, confirming its structure. Density functional theory (DFT) calculations and Hirshfeld surface analysis have been performed to understand the compound's molecular interactions and energy frameworks, indicating its potential for further pharmacological exploration (Sallam et al., 2021).

Pharmacological Applications

Triazolo and tetrazolopyridazine derivatives have been synthesized and evaluated for their potential pharmacological effects. For example, certain derivatives have shown a positive effect in lowering blood pressure without affecting the heart rate in rat models. This suggests potential applications in cardiovascular diseases, highlighting the importance of these compounds in medical research (Katrusiak et al., 2001).

Chemical Properties and Reactions

Studies on the borohydride reduction of pyridazine compounds, including triazolo[4,3-b]pyridazine derivatives, reveal insights into their chemical reactivity. Sodium borohydride reduction of these compounds leads to the formation of 5,6,7,8-tetrahydro derivatives, with the mechanism suggesting a selective reduction process that influences the extent of reduction and the formation of dihydro derivatives based on substituent effects. This research provides valuable information for synthetic chemists interested in the reductive transformations of heterocyclic compounds (Kadaba et al., 1976).

Mechanism of Action

The molecular and cellular effects of this compound would be the result of its interactions with its targets and the subsequent changes in biochemical pathways. These effects could range from changes in cell signaling to effects on cell growth or survival, depending on the specific targets and pathways involved .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that this compound is part of the THTP family, which has been identified to provide potent ligands for numerous receptors

Cellular Effects

Some triazolo pyrazine derivatives have been tested for their antimicrobial activity, showing potential activity against bacterial strains

Molecular Mechanism

It is known that this compound is part of the THTP family, which has been identified to provide potent ligands for numerous receptors

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXMHWGSUFMTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)N2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

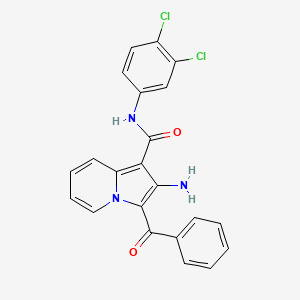

![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)

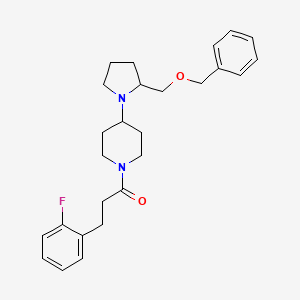

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2702855.png)

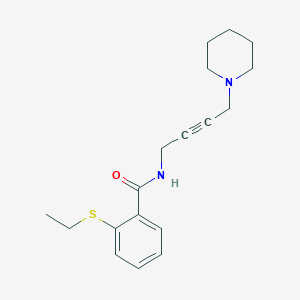

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702859.png)

![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)

![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702864.png)

![Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2702866.png)

![N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2702867.png)

![2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2702871.png)

![5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2702874.png)